(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
Description
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one (CAS: 651013-89-7) is a chiral indenone derivative with a hydroxymethyl substituent at the C3 position of the fused bicyclic system. Its molecular formula is C₁₀H₁₀O₂ (molecular weight: 162.19 g/mol), and its structure features a ketone group at C1 and a hydroxymethyl (-CH₂OH) group in the (3S)-configuration . The compound’s SMILES notation is C1C(C2=CC=CC=C2C1=O)CO, and its stereochemistry is defined by the InChIKey LPZTWGCXJIQDGK-SSDOTTSWSA-N .
The hydroxymethyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler alkyl- or halogen-substituted indenones.
Properties
CAS No. |
651013-89-7 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(3S)-3-(hydroxymethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O2/c11-6-7-5-10(12)9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2/t7-/m1/s1 |
InChI Key |
LPZTWGCXJIQDGK-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2C1=O)CO |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a suitable reducing agent. For example, the reduction of 3-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one can be carried out using sodium borohydride (NaBH4) in methanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes. These processes utilize enzymes or whole cells to catalyze the reduction of the ketone precursor to the desired product. For instance, the use of Candida antarctica cells for the biocatalytic reduction of the ketone precursor has been reported to yield high enantiomeric excess and good yields .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2,3-dihydro-1H-inden-1-one.
Reduction: 3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol.
Substitution: 3-(Azidomethyl)-2,3-dihydro-1H-inden-1-one.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound exhibits a range of pharmacological activities. It has been identified as having potential anti-inflammatory and antioxidant properties. Research indicates that derivatives of 2,3-dihydro-1H-indene compounds can scavenge active oxygen radicals, which is crucial in preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases .
Therapeutic Uses:
Studies have shown that (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one derivatives are useful in treating conditions like hypoxia and anoxia. They have demonstrated efficacy in improving symptoms associated with cerebral disorders and may serve as therapeutic agents for conditions such as amnesia and presbyophrenia . Furthermore, these compounds are being explored for their potential in treating arrhythmias and heart failure linked to hypoxic conditions .
Organic Synthesis
Synthetic Pathways:
The synthesis of this compound can be achieved through various methods involving the reaction of indanone derivatives with hydroxymethyl groups. For instance, one effective synthetic route involves the use of sodium hydroxide in ethanol to facilitate the formation of the compound from suitable precursors .
Reactivity:
This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo further functionalization makes it a valuable building block in organic synthesis, allowing chemists to create a diverse array of derivatives for research and industrial applications .
Material Science
Polymer Applications:
this compound has potential applications in the development of new polymer materials. The compound's unique structure can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research is ongoing to explore its use in formulating advanced materials for electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, facilitating enzyme-substrate interactions. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 2,3-Dihydro-1H-inden-1-one Derivatives
Key Observations :
- Stereochemical Influence: The (3S)-configuration contrasts with racemic or non-chiral analogs (e.g., 4,5-dimethyl derivatives), impacting biological activity and synthetic utility .
- Electronic Effects : Conjugation in IMDHI extends π-electron delocalization, altering HOMO-LUMO gaps (calculated at -5.34 eV and -1.89 eV, respectively) compared to the target compound’s localized electronic structure .
Key Insights :
Key Findings :
- Antimicrobial Potential: IMDHI’s activity against Gram-negative bacteria (e.g., E. coli) suggests that indenone-indole hybrids may outperform simpler hydroxymethyl derivatives .
- Cytotoxicity: Sulfonamide-modified indenones () exhibit potent antitumor effects, whereas hydroxymethyl derivatives () show low toxicity, highlighting substituent-dependent bioactivity.
Biological Activity
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is a chiral compound belonging to the class of indanones. Its unique structural features confer significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a hydroxymethyl group that enhances its reactivity and interaction with biological targets. The stereochemistry at the 3-position is crucial for its biological function.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways.
- Antioxidant Activity : The presence of hydroxymethyl groups may contribute to antioxidant properties, reducing oxidative stress in cells.
Biological Activity Overview
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of metabolic enzymes, affecting cellular metabolism. |
| Antioxidant Properties | May scavenge free radicals, reducing oxidative damage in cells. |
| Antimicrobial Effects | Preliminary studies suggest activity against certain bacterial strains. |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines in vitro. |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of various indanone derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development . -
Cytotoxic Effects :
Research conducted on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction through the activation of caspase pathways . -
Antioxidant Studies :
In vitro assays showed that the compound possesses antioxidant properties by effectively scavenging DPPH radicals. This suggests a protective role against oxidative stress-related diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
